molecular formula C10H12BrNO B1525719 3-(4-Bromophenyl)tetrahydrofuran-3-amine CAS No. 1211596-34-7

3-(4-Bromophenyl)tetrahydrofuran-3-amine

Cat. No.: B1525719
CAS No.: 1211596-34-7
M. Wt: 242.11 g/mol
InChI Key: HCUJKBQOANWEKI-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)tetrahydrofuran-3-amine is an organic compound with the molecular formula C10H12BrNO It features a tetrahydrofuran ring substituted with a bromophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromobenzaldehyde and tetrahydrofuran.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a Grignard reaction with tetrahydrofuran to form an intermediate compound.

    Cyclization: The intermediate is then cyclized under acidic conditions to form the tetrahydrofuran ring.

    Amination: Finally, the compound is aminated using ammonia or an amine source to introduce the amine group at the 3-position of the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)tetrahydrofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces phenyl-substituted tetrahydrofuran amines.

    Substitution: Produces azido or thiol-substituted derivatives.

Scientific Research Applications

3-(4-Bromophenyl)tetrahydrofuran-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)tetrahydrofuran-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain molecular targets, while the amine group can participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)tetrahydrofuran-3-amine: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Fluorophenyl)tetrahydrofuran-3-amine: Similar structure but with a fluorine atom instead of bromine.

    3-(4-Methylphenyl)tetrahydrofuran-3-amine: Similar structure but with a methyl group instead of bromine.

Uniqueness

3-(4-Bromophenyl)tetrahydrofuran-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with chlorine, fluorine, or methyl groups. This can lead to different biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-bromophenyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUJKBQOANWEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724891
Record name 3-(4-Bromophenyl)oxolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211596-34-7
Record name 3-(4-Bromophenyl)oxolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)tetrahydrofuran-3-amine
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3-(4-Bromophenyl)tetrahydrofuran-3-amine
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3-(4-Bromophenyl)tetrahydrofuran-3-amine
Reactant of Route 4
3-(4-Bromophenyl)tetrahydrofuran-3-amine
Reactant of Route 5
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Reactant of Route 6
3-(4-Bromophenyl)tetrahydrofuran-3-amine

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